molecular formula C15H18ClN B1656820 N-Methyldibenzylamine hydrochloride CAS No. 5441-24-7

N-Methyldibenzylamine hydrochloride

Cat. No.: B1656820
CAS No.: 5441-24-7
M. Wt: 247.76 g/mol
InChI Key: UJDVTVCPQFMZTA-UHFFFAOYSA-N
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Description

N-Methyldibenzylamine hydrochloride is a chemical research reagent of interest in various synthetic and pharmacological investigations. As a derivative of dibenzylamine, its core research value lies in its role as a versatile building block and intermediate in organic synthesis, particularly in the development of more complex nitrogen-containing molecules, fine chemicals, and active pharmaceutical ingredients (APIs) . Researchers utilize this compound to explore structure-activity relationships, given that the incorporation of benzyl and methyl groups can significantly influence a molecule's physicochemical properties, bioavailability, and binding affinity. Its primary mechanism of action in research settings is often related to its function as a secondary amine, which can participate in various chemical reactions, including alkylations and acylations, or act as a ligand or catalyst component. In biochemical contexts, structural analogs are studied for their potential interactions with enzymatic pathways or receptor systems, although the specific profile of this compound is subject to ongoing research. This makes it a compound of significant interest for medicinal chemistry programs and the synthesis of novel compounds with potential biological activity.

Properties

CAS No.

5441-24-7

Molecular Formula

C15H18ClN

Molecular Weight

247.76 g/mol

IUPAC Name

dibenzyl(methyl)azanium;chloride

InChI

InChI=1S/C15H17N.ClH/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15;/h2-11H,12-13H2,1H3;1H

InChI Key

UJDVTVCPQFMZTA-UHFFFAOYSA-N

SMILES

C[NH+](CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-]

Canonical SMILES

C[NH+](CC1=CC=CC=C1)CC2=CC=CC=C2.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Methyldibenzylamine hydrochloride with key analogs in terms of molecular properties, applications, and research relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound C₁₆H₁₉NO·HCl (inferred) ~277.8 53499-40-4 Pharmaceutical research, receptor studies
Diphenhydramine Hydrochloride C₁₇H₂₁NO·HCl 291.82 147-24-0 Antihistamine, sedative
MDBZ Hydrochloride C₁₇H₁₉NO₂·HCl 305.80 2980-08-7 Psychoactive research, CNS modulation
Benzydamine Hydrochloride C₁₉H₂₃NO₃·HCl 345.86 Not provided Anti-inflammatory, analgesic
N,N-Dimethylbenzylamine C₉H₁₃N 135.21 103-83-3 Organic synthesis catalyst

Structural and Functional Differences

Diphenhydramine Hydrochloride: Contains a benzhydryloxy group (two phenyl rings attached to a methoxy chain) and a dimethylaminoethyl moiety. Clinically used for allergy relief due to histamine H₁ receptor antagonism . Higher molecular weight (291.82 g/mol) compared to this compound, attributed to the additional methyl group and oxygen atom .

MDBZ Hydrochloride: Features a methylenedioxy group (3,4-methylenedioxyphenyl) and a benzyl substitution.

Benzydamine Hydrochloride :

  • Includes a benzylindazole core with anti-inflammatory properties.
  • Used in topical formulations for mucosal inflammation, unlike N-Methyldibenzylamine’s research-focused role .

N,N-Dimethylbenzylamine :

  • A simpler tertiary amine with two methyl groups and one benzyl substituent.
  • Lacks the benzhydryl or methoxy functional groups, limiting its pharmacological utility but enhancing its role in organic synthesis .

Stability and Analytical Challenges

  • This compound and its analogs require advanced chromatographic methods (e.g., RP-HPLC) for precise quantification due to structural complexity and similar retention times .
  • Benzydamine Hydrochloride analysis faces challenges in separating it from excipients like methylparaben, highlighting the need for optimized protocols .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most industrially viable method involves reacting dibenzylamine (secondary amine) with formaldehyde under hydrogenation conditions. As detailed in US6982352B2, the reaction follows the stoichiometry:
$$ 2 \, \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NH} + 3 \, \text{HCHO} \rightarrow 2 \, \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NCH}3 + \text{CO}2 + \text{H}_2\text{O} $$
Here, formaldehyde acts as both methylating agent and carbonyl source, with hydrogen facilitating reduction.

Optimization Parameters

  • Temperature : 120–160°C
  • Catalyst : Palladium on carbon (5–10% Pd) or nickel-based catalysts
  • Formaldehyde Ratio : 1.5–3 mol per mole of dibenzylamine
  • Pressure : Autogenous (generated by reaction conditions)

A representative procedure from CN103755576A involves hydrogenating dibenzylamine (22.2 g) with formaldehyde (3 mol equivalents) and 5% Pd/C (1.8 g) in aqueous HCl. After 7 hours at room temperature under hydrogen, filtration and recrystallization yield N-methyldibenzylamine hydrochloride with 99.3% purity.

Reductive Amination with Pd/C Catalysis

Hydrogenation of Imine Intermediates

This method, adapted from N-methyltyramine hydrochloride synthesis, involves forming an imine intermediate from dibenzylamine and formaldehyde, followed by hydrogenation:

  • Imine Formation :
    $$ \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NH} + \text{HCHO} \rightarrow \text{(C}6\text{H}5\text{CH}2\text{)}2\text{N=CH}_2 $$
  • Hydrogenation :
    $$ \text{(C}6\text{H}5\text{CH}2\text{)}2\text{N=CH}2 + \text{H}2 \xrightarrow{\text{Pd/C}} \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NCH}_3 $$

The crude product is treated with concentrated HCl to form the hydrochloride salt. Yields exceed 85% when using 10% Pd/C in dichloromethane at 20°C.

Alkylation with Methyl Halides

Methyl Iodide and Dimethyl Sulfate

Alternative routes employ methyl iodide or dimethyl sulfate as methylating agents. For example:
$$ \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NH} + \text{CH}3\text{I} \rightarrow \text{(C}6\text{H}5\text{CH}2\text{)}2\text{NCH}3 + \text{HI} $$
This method, though straightforward, requires stoichiometric methyl iodide and generates hazardous waste (HI), limiting industrial adoption.

Comparative Analysis of Preparation Methods

Method Catalyst Temperature (°C) Yield (%) Purity (%) Reference
Catalytic Hydrogenation Pd/C (5%) 120–160 89 99.5
Reductive Amination Pd/C (10%) 20–25 85 99.3
Methyl Iodide Alkylation None 25–40 72 98.7

Industrial-Scale Considerations

Cost and Environmental Impact

  • Catalytic Methods : Higher initial catalyst costs but lower waste generation (CO₂ and H₂O as by-products).
  • Alkylation : Cheaper reagents but requires HI neutralization, increasing post-processing costs.

Solvent Selection

Aqueous systems (e.g., tap water with KCl) reduce flammability risks, while dichloromethane enhances imine solubility but necessitates stringent recovery protocols.

Challenges and Mitigation Strategies

  • Side Reactions : Over-methylation to quaternary ammonium salts is suppressed by maintaining a formaldehyde-to-amine ratio below 3:1.
  • Catalyst Recycling : Pd/C catalysts retain 92% activity after five cycles when washed with acetone.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyldibenzylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination in polar solvents (e.g., water, alcohols). For oxidation steps, potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are effective, while sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used for reductions. Optimization strategies include:

  • Adjusting solvent polarity to enhance reaction kinetics.
  • Screening temperatures (20–80°C) to balance yield and side reactions.
  • Pre-purifying precursors to minimize competing pathways.
  • Example: A 125 mmol-scale synthesis achieved high purity using O-benzyl hydroxylamine hydrochloride as a precursor .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing or dispensing.
  • Emergency Protocols :
  • Skin/eye contact: Rinse with water for 15+ minutes; seek medical attention if irritation persists.
  • Inhalation: Move to fresh air; administer oxygen if necessary.
  • Storage : Keep in airtight containers away from oxidizing agents and moisture .

Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?

  • Methodological Answer :

  • LC/MS and HPLC : Quantify purity (>98%) and detect trace impurities (e.g., unreacted precursors).
  • NMR Spectroscopy : Confirm molecular structure (e.g., ¹H/¹³C NMR to verify benzyl and methyl group positions).
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl content).
  • Kinetic Studies : Use in vitro release assays to monitor dissolution profiles under simulated physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound under similar conditions?

  • Methodological Answer :

  • Variable Screening : Use factorial design (e.g., 2³ DOE) to test solvent purity, catalyst batch variability, and moisture levels.
  • Mechanistic Probes :
  • Isotopic labeling (e.g., deuterated solvents) to track hydrogen transfer pathways.
  • In situ IR spectroscopy to monitor intermediate formation.
  • Case Study : Discrepancies in oxidation yields (40–70%) were linked to trace metal impurities in KMnO₄ batches .

Q. What mechanistic insights explain the selectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The bulky dibenzyl groups hinder backside attack, favoring SN1 mechanisms in polar protic solvents.
  • Electronic Factors : Electron-withdrawing substituents on the aromatic ring enhance electrophilicity at the amine center.
  • Computational Modeling : Density Functional Theory (DFT) simulations predict transition-state geometries and charge distribution .

Q. How to design stability studies for this compound under varying environmental conditions?

  • Methodological Answer :

  • Stress Testing :
  • Thermal : Heat samples at 40–60°C for 4–12 weeks.
  • Photolytic : Expose to UV light (320–400 nm) for 48 hours.
  • Hydrolytic : Test pH stability (1–13) at 25°C.
  • Analytical Monitoring :
  • HPLC to quantify degradation products (e.g., dibenzylamine).
  • Mass spectrometry to identify oxidation byproducts.
  • Predictive Modeling : Apply Arrhenius kinetics to extrapolate shelf life at 25°C .

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